molecular formula C17H16O2 B12914293 2,2'-Benzylidenebis(5-methylfuran) CAS No. 86694-47-5

2,2'-Benzylidenebis(5-methylfuran)

Cat. No.: B12914293
CAS No.: 86694-47-5
M. Wt: 252.31 g/mol
InChI Key: QLZTYUYHMZDOCP-UHFFFAOYSA-N
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Description

5,5’-(Phenylmethylene)bis(2-methylfuran) is an organic compound that features a phenylmethylene group bridging two 2-methylfuran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Phenylmethylene)bis(2-methylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-methylfuran and benzaldehyde. Among the commercial acidic resins tested, Nafion resin has shown the highest activity due to its strong acidic properties .

Industrial Production Methods: In an industrial setting, the synthesis process can be scaled up by optimizing the reaction conditions. The HAA reaction is carried out under mild conditions, typically at a temperature of 453 K and a pressure of 4 MPa H2, using a combination of H-ZSM-5 and Ru/hydroxyapatite catalysts .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5,5’-(Phenylmethylene)bis(2-methylfuran) involves its conversion through hydrodeoxygenation and hydroxylalkylation/alkylation reactions. The molecular targets and pathways involved include the catalytic activity of Nafion resin, H-ZSM-5, and Ru/hydroxyapatite, which facilitate the removal of oxygen atoms and the formation of cycloalkanes .

Properties

CAS No.

86694-47-5

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-methyl-5-[(5-methylfuran-2-yl)-phenylmethyl]furan

InChI

InChI=1S/C17H16O2/c1-12-8-10-15(18-12)17(14-6-4-3-5-7-14)16-11-9-13(2)19-16/h3-11,17H,1-2H3

InChI Key

QLZTYUYHMZDOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)C

Origin of Product

United States

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